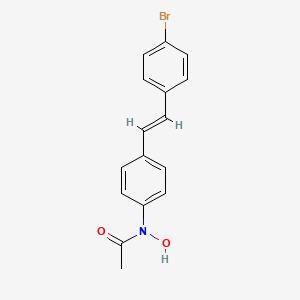
4'-Bromo-trans-4-(N-hydroxyacetamido)stilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-trans-4-(N-hydroxyacetamido)stilbene is an organic compound with the molecular formula C16H14BrNO2 It is characterized by the presence of a bromine atom, a hydroxyl group, and an acetamido group attached to a stilbene backbone
Preparation Methods
The synthesis of 4’-Bromo-trans-4-(N-hydroxyacetamido)stilbene typically involves several steps:
Hydroxylation: The addition of a hydroxyl group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve large-scale reactors and optimized conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4’-Bromo-trans-4-(N-hydroxyacetamido)stilbene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Bromo-trans-4-(N-hydroxyacetamido)stilbene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-trans-4-(N-hydroxyacetamido)stilbene involves its interaction with specific molecular targets. The bromine atom and the acetamido group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in its action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4’-Bromo-trans-4-(N-hydroxyacetamido)stilbene can be compared with other similar compounds, such as:
4’-Bromo-trans-4-(N-acetamido)stilbene: Lacks the hydroxyl group.
4’-Bromo-trans-4-(N-hydroxyethylamido)stilbene: Contains a hydroxyethyl group instead of an acetamido group.
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene: Contains a chlorine atom instead of a bromine atom.
Properties
CAS No. |
63407-57-8 |
|---|---|
Molecular Formula |
C16H14BrNO2 |
Molecular Weight |
332.19 g/mol |
IUPAC Name |
N-[4-[(E)-2-(4-bromophenyl)ethenyl]phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H14BrNO2/c1-12(19)18(20)16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11,20H,1H3/b3-2+ |
InChI Key |
SNECASUUJNYUHZ-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br)O |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















